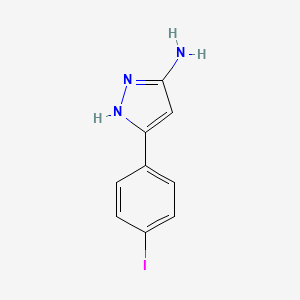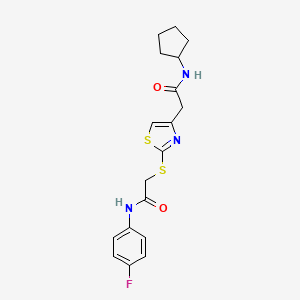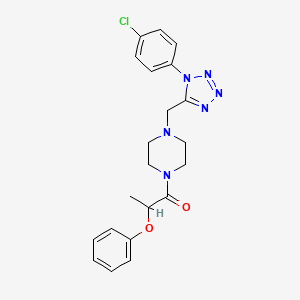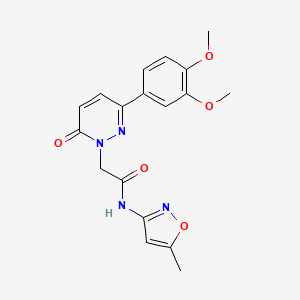
5-(4-iodophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-iodophenyl)-1H-pyrazol-3-amine” is a compound that contains an iodophenyl group, a pyrazole ring, and an amine group. The iodophenyl group is a phenyl ring with an iodine atom attached, which could potentially make this compound useful in certain types of chemical reactions where the iodine atom can be replaced by other groups . The pyrazole ring is a type of aromatic heterocycle, which is often found in various pharmaceuticals and agrochemicals . The amine group (-NH2) is a basic functional group that can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-iodophenyl derivative with a suitable pyrazole derivative . The exact conditions and reagents would depend on the specific structures of the starting materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and phenyl rings, with the iodine atom likely adding significant weight to the molecule . The presence of nitrogen in the pyrazole ring and the amine group could also result in the formation of hydrogen bonds .
Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The iodine atom on the phenyl ring could be replaced by other groups in a substitution reaction . The amine group could react with acids to form amides, or with carbonyl compounds to form imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the iodine atom could increase the compound’s molecular weight significantly . The compound is likely to be solid at room temperature .
Scientific Research Applications
Molecular Synthesis and Structural Analysis
5-(4-iodophenyl)-1H-pyrazol-3-amine serves as a foundational compound in the development of various heterocyclic compounds through iodine-catalyzed reactions. It has been utilized in one-pot, iodine-catalyzed multicomponent reactions for the selective preparation of pyrazole derivatives, showcasing broad functional group tolerance and yielding products with potential pharmaceutical applications (Pires et al., 2018). Additionally, structural analyses of pyrazole derivatives have revealed that intramolecular hydrogen bonding can significantly affect the reactivity of these compounds, providing insights into their synthesis and potential applications (Szlachcic et al., 2020).
Antitumor Activity
Research into the biological evaluation of pyrazol-5-amine derivatives has shown that these compounds, including modifications of 5-(4-iodophenyl)-1H-pyrazol-3-amine, exhibit significant antitumor activities. The design, synthesis, and biological evaluation of these derivatives have identified promising scaffolds for the development of novel antitumor drugs (Ma et al., 2020).
Material Science and Engineering
In the field of material science, 5-(4-iodophenyl)-1H-pyrazol-3-amine derivatives have been incorporated into polymers to modify their properties. For instance, radiation-induced hydrogels modified with pyrazole compounds have shown improved swelling properties and thermal stability, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Nonlinear Optical Studies
The compound has also been investigated for its potential in nonlinear optical (NLO) applications. Structural and spectral analysis of pyrazol-5-amine derivatives has provided insights into their stability and intramolecular charge transfer properties, which are crucial for NLO applications (Tamer et al., 2016).
Drug Discovery and Development
Furthermore, pyrazole derivatives synthesized from 5-(4-iodophenyl)-1H-pyrazol-3-amine have been identified as potential drug candidates, exhibiting activities ranging from anti-inflammatory to anticancer. Novel synthetic routes have enabled the creation of diverse libraries of these derivatives, facilitating rapid discovery and optimization of bioactive compounds (Yu et al., 2013).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The pyrazole ring is a common feature in many pharmaceuticals, and can interact with various enzymes and receptors in the body .
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALNTSJBUVVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-iodophenyl)-1H-pyrazol-3-amine | |
CAS RN |
423147-31-3 |
Source


|
| Record name | 5-(4-iodophenyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)




![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)


